molecular formula C10H10F2O B1444082 4-(3,5-Difluorophenyl)butan-2-one CAS No. 1344343-18-5

4-(3,5-Difluorophenyl)butan-2-one

Cat. No. B1444082
CAS RN: 1344343-18-5
M. Wt: 184.18 g/mol
InChI Key: OKZUJQKUKGIIRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(3,5-Difluorophenyl)butan-2-one” were not found, similar compounds have been synthesized via Claisen-Schmidt condensation under basic conditions . Another study synthesized a similar fluorinated chalcone in 90% yield and crystallized it by a slow evaporation technique .

Scientific Research Applications

Anti-inflammatory Activity

4-(6-Methoxy-2-naphthyl)butan-2-one and its analogues, which are structurally related to 4-(3,5-Difluorophenyl)butan-2-one, have been studied for their anti-inflammatory properties. Compounds with a small lipophilic group and a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).

Electrocatalytic Hydrogenation

The electrocatalytic hydrogenation of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones was examined, demonstrating a critical dependence on the electrodeposition method of the nickel-black surface used in the process (Bryan & Grimshaw, 1997).

Synthesis of Antifungal Agents

Compounds similar to 4-(3,5-Difluorophenyl)butan-2-one, such as 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, have been synthesized as potential antifungal agents, showing significant efficacy against fungal cultures (Park et al., 2007).

Crystal Structure Analysis

The crystal structure of compounds structurally related to 4-(3,5-Difluorophenyl)butan-2-one has been analyzed, providing insights into molecular arrangements and interactions. This includes studies on compounds like cyproconazole and voriconazole (Ravikumar et al., 2007; Kang et al., 2015).

Catalytic Applications

The synthesis of fine chemicals, like 4-(4-Methoxyphenyl)-butan-2-one, using palladium nanoparticles in water demonstrates the potential of these compounds in catalytic processes. This approach offers a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds (Boffi et al., 2011).

Solvation Studies

Research into the solvation enthalpy of binary mixtures involving butan-2-one reveals intricate details about specific interactions, providing valuable insights into the thermodynamics of solvation processes (Varfolomeev et al., 2015).

properties

IUPAC Name

4-(3,5-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZUJQKUKGIIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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